REACTION_CXSMILES
|
Cl.[CH3:2][CH:3]1[CH:8]([C:9]([OH:11])=[O:10])[CH2:7][CH2:6][NH:5][CH2:4]1.O=S(Cl)[Cl:14].[CH3:16][CH2:17]O>>[ClH:14].[CH3:2][CH:3]1[CH:8]([C:9]([O:11][CH2:16][CH3:17])=[O:10])[CH2:7][CH2:6][NH:5][CH2:4]1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
Cl.CC1CNCCC1C(=O)O
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 h
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated by vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CC1CNCCC1C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |